molecular formula C11H9NO3 B6229122 methyl 8-hydroxyquinoline-3-carboxylate CAS No. 911109-17-6

methyl 8-hydroxyquinoline-3-carboxylate

Cat. No.: B6229122
CAS No.: 911109-17-6
M. Wt: 203.2
InChI Key:
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Description

Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound incorporates a quinoline ring system with a hydroxyl group at position 8 and a carboxylate ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method is the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

8-Hydroxyquinoline-3-carboxylic acid+MethanolH2SO4Methyl 8-hydroxyquinoline-3-carboxylate+Water\text{8-Hydroxyquinoline-3-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 8-Hydroxyquinoline-3-carboxylic acid+MethanolH2​SO4​​Methyl 8-hydroxyquinoline-3-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 8 can be oxidized to form quinoline-8,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoline-8,3-dione derivatives.

    Reduction: 8-hydroxyquinoline-3-methanol.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl 8-hydroxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to chelate metal ions.

    Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The biological activity of methyl 8-hydroxyquinoline-3-carboxylate is primarily attributed to its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes in microorganisms, leading to antimicrobial effects. In cancer research, the compound’s ability to interfere with metal ion homeostasis in cells is being explored as a potential mechanism for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.

    5,7-Dibromo-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial properties.

    8-Hydroxyquinoline-2-carboxylic acid: Another carboxylated derivative with distinct biological activities.

Uniqueness

Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes makes it valuable in various applications, from medicinal chemistry to materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-hydroxyquinoline-3-carboxylate involves the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "8-hydroxyquinoline-3-carboxylic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 8-hydroxyquinoline-3-carboxylic acid and methanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl 8-hydroxyquinoline-3-carboxylate" ] }

CAS No.

911109-17-6

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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